molecular formula C13H11F2NO3 B2981691 4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid CAS No. 2248354-97-2

4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid

Cat. No.: B2981691
CAS No.: 2248354-97-2
M. Wt: 267.232
InChI Key: QEOMDBTXXAHXKZ-UHFFFAOYSA-N
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Description

4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid is a synthetic compound of considerable interest in the fields of chemistry, biology, medicine, and industry. Known for its unique structural characteristics, this compound features a difluoromethyl group, an ethyl group, an oxazole ring, and a benzoic acid moiety. The arrangement of these functional groups endows the compound with distinctive properties and reactivity patterns, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid typically involves multiple steps. A common approach includes the initial formation of the oxazole ring followed by subsequent functionalization. Starting from an appropriately substituted benzoic acid derivative, the process often involves halogenation, nucleophilic substitution, and cyclization reactions under controlled conditions. Key reagents might include ethyl halides, difluoromethylating agents, and catalysts such as palladium or copper salts. Reaction conditions vary but often require anhydrous solvents, inert atmosphere, and temperatures ranging from -78°C to 150°C, depending on the specific step and desired yield.

Industrial Production Methods: : Scaling up to industrial production necessitates optimization of the synthetic route for cost, safety, and efficiency. Continuous flow chemistry and batch processing might be employed, with careful control of reaction parameters and purification steps to ensure high purity and yield. Catalysts and reagents are selected to minimize environmental impact and comply with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: : 4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid can participate in a variety of chemical reactions including oxidation, reduction, substitution, and coupling reactions. The functional groups present in the molecule allow it to undergo specific transformations under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Oxidants like potassium permanganate or hydrogen peroxide can oxidize the compound under acidic or basic conditions.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for selective reduction of functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can be conducted using halogenating agents or nucleophiles under suitable conditions.

  • Coupling: : Palladium-catalyzed coupling reactions, such as Suzuki or Heck couplings, can introduce various substituents into the molecule.

Major Products: : The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions could introduce different alkyl or aryl groups.

Scientific Research Applications

Chemistry: : In chemistry, 4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid serves as a building block for the synthesis of more complex molecules

Biology and Medicine: : The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications. Research focuses on its efficacy, mechanism of action, and potential side effects in various biological systems.

Industry: : In industry, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its distinct properties make it suitable for creating compounds with specific desired characteristics, such as enhanced stability, solubility, or bioavailability.

Mechanism of Action

The mechanism by which 4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or DNA. The difluoromethyl group can enhance binding affinity to specific proteins, while the oxazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions lead to modulation of biological pathways and cellular responses, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Trifluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid

  • 4-[4-Methyl-5-ethyl-1,2-oxazol-3-yl]benzoic acid

  • 4-[4-(Difluoromethyl)-5-propyl-1,2-oxazol-3-yl]benzoic acid

Highlighting Uniqueness: : Compared to its analogs, 4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid stands out due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This unique feature can enhance its potency, selectivity, and stability, making it a valuable compound for further research and development.

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Properties

IUPAC Name

4-[4-(difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3/c1-2-9-10(12(14)15)11(16-19-9)7-3-5-8(6-4-7)13(17)18/h3-6,12H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOMDBTXXAHXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=C(C=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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